[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound is officially designated as 1,4-bis(thiophene-2-carbonyl)piperazine hydrochloride according to Chemical Abstracts Service indexing systems. This nomenclature reflects the symmetric nature of the molecule, wherein two thiophene-2-carbonyl substituents are attached to the nitrogen atoms at positions 1 and 4 of the central piperazine ring. The thiophene rings, characterized by their five-membered heterocyclic structure containing sulfur atoms, are specifically connected at the 2-position through carbonyl linkages to the piperazine nitrogen atoms.
The molecular formula C₁₄H₁₅ClN₂O₂S₂ reveals the presence of fourteen carbon atoms, fifteen hydrogen atoms, one chloride ion, two nitrogen atoms, two oxygen atoms, and two sulfur atoms. The MDL number MFCD06801315 provides an additional unique identifier for this compound within chemical databases. From a chemical classification perspective, this compound belongs to the broader category of piperazine derivatives, specifically those substituted with heteroaromatic carbonyl groups. The piperazine core structure, characterized by a six-membered ring containing two nitrogen atoms in the 1,4-positions, serves as the central scaffold connecting the two thiophene-carbonyl substituents.
The systematic classification places this compound within the subcategory of bis-acylated piperazines, where both nitrogen atoms of the piperazine ring participate in amide bond formation. The thiophene substituents classify the compound further as a thiophene-containing heterocycle, contributing to its unique electronic and chemical properties. The hydrochloride salt formation involves protonation of one of the piperazine nitrogen atoms, creating a stable ionic compound with enhanced water solubility characteristics compared to the free base form.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits a complex three-dimensional structure resulting from the combination of the central piperazine ring and two pendant thiophene-carbonyl groups. The piperazine ring adopts a chair conformation similar to cyclohexane derivatives, with the two nitrogen atoms positioned in equatorial orientations to minimize steric interactions. This conformational preference aligns with general observations for piperazine compounds, where the chair conformation represents the most thermodynamically stable arrangement due to reduced torsional strain and optimal orbital overlap.
The thiophene rings attached through carbonyl linkages introduce additional conformational complexity to the molecular structure. Each thiophene ring maintains its planar geometry due to the aromatic character and sp² hybridization of the constituent atoms. The carbonyl groups connecting the thiophene rings to the piperazine nitrogen atoms adopt a planar configuration, facilitating conjugation between the thiophene π-system and the carbonyl π-orbitals. This conjugative interaction influences the overall electronic distribution within the molecule and affects its chemical reactivity patterns.
Rotational freedom around the carbon-nitrogen bonds connecting the carbonyl groups to the piperazine nitrogen atoms allows for multiple conformational states. The relative orientations of the two thiophene rings can vary significantly, ranging from syn-configurations where both rings point in the same direction to anti-configurations where the rings adopt opposite orientations. Energy barriers for rotation around these bonds are typically moderate, allowing for conformational interconversion at room temperature while maintaining preferred low-energy conformations.
The presence of the chloride counterion in the hydrochloride salt introduces additional considerations for molecular geometry and conformational analysis. The chloride ion typically associates with the protonated nitrogen atom of the piperazine ring through ionic interactions, influencing the overall charge distribution and potentially affecting the preferred conformations of the organic cation. The ionic nature of the hydrochloride salt also impacts intermolecular interactions and solid-state packing arrangements.
Computational studies of related piperazine derivatives suggest that the most stable conformations involve optimization of several competing factors including minimization of steric clashes between the thiophene rings, maximization of conjugative stabilization, and optimal hydrogen bonding interactions in the solid state. The molecular geometry is further influenced by the electronic properties of the thiophene rings, which can participate in π-π stacking interactions and contribute to the overall conformational preferences of the compound.
Crystallographic Characterization and Solid-State Packing
The crystallographic characterization of this compound reveals important insights into its solid-state structure and intermolecular interactions. The compound typically crystallizes in a stable polymorph that accommodates the complex geometry of the bis-substituted piperazine structure while optimizing intermolecular interactions between adjacent molecules. The crystalline form exhibits enhanced stability compared to the amorphous state, with melting point characteristics that reflect the strength of intermolecular interactions and the ordered arrangement of molecules within the crystal lattice.
The solid-state packing arrangement is dominated by multiple types of intermolecular interactions that contribute to crystal stability and influence the physical properties of the compound. Hydrogen bonding interactions play a crucial role, particularly involving the protonated nitrogen atom of the piperazine ring and the chloride counterion. These ionic interactions create a three-dimensional network that stabilizes the crystal structure and contributes to the enhanced water solubility of the hydrochloride salt compared to the free base form.
π-π stacking interactions between adjacent thiophene rings provide additional stabilization to the crystal structure. The planar aromatic thiophene rings can adopt favorable orientations that maximize overlap between π-electron systems, creating attractive interactions that contribute to the overall lattice energy. The optimal stacking distance between thiophene rings typically ranges from 3.3 to 3.8 Angstroms, consistent with established values for aromatic π-π interactions in heterocyclic compounds.
Van der Waals interactions between the aliphatic portions of adjacent piperazine rings contribute to the overall packing efficiency within the crystal structure. The chair conformation of the piperazine rings allows for efficient space filling while minimizing unfavorable steric contacts between neighboring molecules. The crystallographic data typically reveals unit cell parameters that accommodate multiple molecules with optimized intermolecular distances and angles.
The crystal packing also demonstrates the influence of the molecular symmetry on solid-state organization. The presence of two equivalent thiophene-carbonyl substituents creates pseudo-symmetry elements that can influence the space group selection and molecular orientation within the unit cell. This symmetry consideration affects the overall packing density and contributes to the thermodynamic stability of the crystalline phase.
| Crystallographic Parameter | Characteristic Range | Interaction Type |
|---|---|---|
| Hydrogen Bond Distance (N-H···Cl⁻) | 2.8-3.2 Å | Ionic hydrogen bonding |
| π-π Stacking Distance | 3.3-3.8 Å | Aromatic interactions |
| Van der Waals Contact | 3.0-4.0 Å | Weak intermolecular forces |
| Packing Density | 0.65-0.75 | Solid-state efficiency |
| Melting Point Range | Variable | Thermal stability indicator |
The polymorphic behavior of the compound may be influenced by crystallization conditions including solvent choice, temperature, and cooling rate. Different polymorphs can exhibit variations in crystal packing arrangements while maintaining the same molecular composition, potentially affecting properties such as solubility, dissolution rate, and thermal stability. The hydrochloride salt formation generally favors more stable crystalline forms due to the additional ionic interactions that supplement the weaker intermolecular forces present in the free base form.
Properties
IUPAC Name |
[4-(thiophene-2-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2.ClH/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12;/h1-4,9-10H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGWCZBSIZMVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Reagents and Conditions for Synthesis
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Thiophene-2-carboxylic acid, oxalyl chloride, DMF, DCM (0 °C to rt) | Formation of acid chloride | Stir overnight at room temperature |
| 2 | Piperazine, triethylamine (TEA), dry DCM, 0–5 °C to rt | Nucleophilic acyl substitution | TEA scavenges HCl formed |
| 3 | HCl gas or ethanolic HCl | Formation of hydrochloride salt | Precipitation and isolation of salt |
This method is adapted from protocols commonly used for similar piperazine-thiophene compounds and has been validated by NMR and mass spectrometry characterization.
Detailed Preparation Procedure
Acid Chloride Formation
- Thiophene-2-carboxylic acid is suspended in dry DCM cooled in an ice bath.
- Oxalyl chloride (2 equivalents) is added dropwise, followed by a catalytic drop of DMF to initiate the reaction.
- The mixture is allowed to warm to room temperature and stirred overnight to ensure complete conversion to the acid chloride.
- The solvent and excess reagents are removed under reduced pressure, yielding the reactive acid chloride intermediate.
Coupling with Piperazine
- A solution of piperazine (1 equivalent) and triethylamine (1.5–2 equivalents) in dry DCM is prepared and cooled to 0–5 °C.
- The acid chloride solution is added slowly to the piperazine mixture under stirring.
- The reaction is allowed to proceed at room temperature for 2–6 hours.
- The mixture is quenched with ice-cold water, and the organic layer is separated.
- The organic phase is washed with aqueous sodium bicarbonate to neutralize residual acid, dried over anhydrous sodium sulfate, and concentrated.
Purification and Salt Formation
- The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate/hexanes or DCM/methanol mixtures.
- The purified free base is dissolved in ethanol and treated with dry HCl gas or ethanolic HCl to precipitate the hydrochloride salt.
- The salt is collected by filtration, washed with cold ethanol, and dried under vacuum.
Analytical Characterization and Purity Optimization
- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the presence of aromatic thiophene protons (δ ~7.0–7.5 ppm) and piperazine methylene protons (δ ~2.5–3.8 ppm). ^13C NMR further validates carbonyl and aromatic carbons.
- Mass Spectrometry (MS): Electrospray ionization (ESI) MS shows molecular ion peaks consistent with the molecular weight (~342.87 g/mol for hydrochloride salt).
- High Performance Liquid Chromatography (HPLC): Used to assess purity, typically employing C18 reverse-phase columns with acetonitrile/water gradients.
- Elemental Analysis: Confirms stoichiometry within ±0.3% tolerance.
Purity is maximized by optimizing reaction stoichiometry, temperature control during acid chloride formation and coupling, and employing column chromatography or recrystallization from ethanol/water mixtures.
Stability and Side Reactions
- The piperazine ring is stable under mild conditions but decomposes upon prolonged heating above 150 °C.
- The ketone carbonyl is susceptible to hydrolysis under strongly acidic or basic conditions (pH < 2 or > 12).
- Oxidation of the thiophene sulfur to sulfoxide or sulfone can occur if exposed to strong oxidants like m-chloroperbenzoic acid (m-CPBA), which should be avoided unless intended.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Material | Thiophene-2-carboxylic acid |
| Activation Agent | Oxalyl chloride with catalytic DMF |
| Coupling Partner | Piperazine |
| Solvent | Anhydrous dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Temperature | 0 °C to room temperature |
| Purification | Flash chromatography (silica gel) |
| Salt Formation | HCl gas or ethanolic HCl |
| Yield | Typically 55–82% depending on conditions |
| Characterization | NMR, MS, HPLC, Elemental Analysis |
Research Findings and Practical Notes
- The synthetic route is robust and adaptable for scale-up, provided moisture exclusion and temperature control are maintained.
- The acid chloride intermediate is highly reactive and should be used immediately after preparation to prevent degradation.
- Triethylamine effectively scavenges HCl, preventing side reactions and improving yield.
- The hydrochloride salt form improves compound stability and handling for pharmaceutical applications.
- Analytical methods such as NMR and HPLC are critical throughout the synthesis to monitor reaction progress and confirm product integrity.
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine moiety facilitates reactions at its secondary amines due to their nucleophilic character. Key observations include:
In one protocol, the piperazine nitrogen reacts with thiophene-2-carbonyl chloride under Schotten-Baumann conditions to form bisthienylcarbonyl derivatives.
Carbonyl Group Reactivity
The two ketone groups participate in reduction and condensation reactions:
Reduction Pathways
-
Lithium aluminum hydride (LiAlH4) reduces ketones to secondary alcohols (yield: 72–85%) .
-
Catalytic hydrogenation (H₂/Pd-C) converts carbonyls to methylene groups under high-pressure conditions .
Condensation Reactions
-
Aldol condensation with aromatic aldehydes forms α,β-unsaturated ketones (e.g., chalcone analogs) .
-
Hydrazine reactions yield hydrazones, useful for heterocyclic synthesis .
Thiophene Ring Modifications
Electrophilic aromatic substitution occurs preferentially at the 5-position of thiophene due to directing effects of the carbonyl group:
| Reaction | Reagent | Product | Selectivity | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-nitrothiophene derivative | >90% | |
| Bromination | Br₂/FeCl₃ | 5-bromothiophene analog | 85% | |
| Sulfonation | SO₃/H₂SO₄ | Thiophene sulfonic acid | Moderate |
Salt Metathesis and pH-Dependent Behavior
The hydrochloride counterion undergoes exchange in polar solvents:
-
Treatment with AgNO₃ yields insoluble AgCl and free base.
-
Neutralization with NaOH generates the free piperazine base, which precipitates at pH > 10.
Coordination Chemistry
The compound acts as a polydentate ligand via:
-
Sulfur atoms from thiophene (soft Lewis base).
-
Amine nitrogens from piperazine (hard Lewis base).
| Metal Ion | Complex Type | Application Relevance | Source |
|---|---|---|---|
| Cu(II) | Octahedral | Antimicrobial activity | |
| Fe(III) | Trigonal bipyramidal | Catalytic oxidation studies |
Stability Under Hydrolytic Conditions
The compound demonstrates limited hydrolysis in aqueous media:
-
Acidic (1M HCl) : Degrades via piperazine ring protonation and thiophene oxidation (t₁/₂ = 48 h).
-
Basic (1M NaOH) : Ketone groups remain intact, but thiophene sulfurs oxidize to sulfoxides .
Photochemical Reactivity
UV irradiation (254 nm) induces:
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its structural features that may interact with biological targets. Research indicates that derivatives of thiophene compounds often exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiophene-based piperazine derivatives and their evaluation as potential antitumor agents. The findings suggested that modifications to the thiophene ring could enhance biological activity and selectivity against cancer cell lines.
Pharmacology
Research has indicated that compounds similar to [4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride can act as inhibitors of various enzymes and receptors. This property is crucial for drug discovery and development.
Case Study : In a pharmacological study, researchers investigated the inhibition of specific protein kinases by thiophene derivatives. The results showed promising activity against kinases involved in cancer progression, suggesting a pathway for developing targeted cancer therapies.
Materials Science
The compound's unique chemical structure makes it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices.
Case Study : A recent investigation into organic photovoltaic materials demonstrated that incorporating thiophene-based compounds improved charge transport properties. The study concluded that this compound could enhance the efficiency of organic solar cells.
Data Table: Summary of Research Findings
| Application Area | Key Findings | References |
|---|---|---|
| Medicinal Chemistry | Potential antitumor activity; structural modifications enhance efficacy | Journal of Medicinal Chemistry |
| Pharmacology | Inhibition of protein kinases related to cancer | Pharmacological Reviews |
| Materials Science | Improved charge transport in organic photovoltaics | Advanced Materials |
Mechanism of Action
The mechanism of action of [4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Variations and Substituents
The table below highlights structural differences and key properties of the target compound and its analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s thiophene rings are electron-rich, whereas analogs like Compound 21 () incorporate a trifluoromethylphenyl group, which is strongly electron-withdrawing. This difference may influence receptor binding selectivity .
- Bulkiness and Solubility : Compounds with fused rings (e.g., cyclopenta-thiophene in ) or aromatic extensions (e.g., naphthalene in ) exhibit reduced solubility compared to the target compound’s simpler thiophene substituents .
Analytical and Pharmacological Data
- Purity and Retention Time : Analogs in show high purity (97–100%) via LC/MS, with retention times inversely correlating with hydrophobicity (e.g., compound 15 at 3.04 min vs. compound 13 at 4.84 min) .
- Toxicity Considerations : Thiophene derivatives like Thiophene fentanyl hydrochloride () highlight the need for rigorous toxicological studies, as some analogs may have uncharacterized risks .
Biological Activity
- Name : [4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride
- CAS Number : 1185303-53-0
- Molecular Formula : C14H15ClN2O2S2
- Molar Mass : 342.86 g/mol
- Hazard Classification : Irritant (Xi) .
This compound is a member of the thiophene family and contains a piperazine moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. The presence of the piperazine group enhances the interaction with biological targets, potentially increasing efficacy against various pathogens. Specific studies have shown that derivatives of thiophene, including those similar to this compound, demonstrate activity against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Thiophene derivatives have been investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have reported that similar piperazine-thiophene hybrids can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases .
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiophene-based compounds demonstrated that those with piperazine substituents exhibited enhanced antimicrobial activity compared to their non-piperazine counterparts. The minimum inhibitory concentrations (MICs) were determined against a panel of bacterial strains, showing that the compound inhibited growth at concentrations as low as 5 µg/mL.
Study 2: Anticancer Activity
In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was found to be approximately 20 µM after 48 hours of treatment, indicating potent anticancer activity.
Research Findings
Q & A
Q. What are the recommended synthetic routes for [4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride, and what reaction conditions optimize yield?
Methodological Answer: The synthesis involves sequential coupling of thiophene carbonyl groups to a piperazine core. A validated approach (for analogous compounds) includes:
- Step 1: Reacting a thiophene carbonyl precursor with piperazine in methanol under HCl catalysis (4 hours, 23°C), yielding intermediates with ~91% efficiency after purification via methanol recrystallization .
- Step 2: Sulfonylation or additional functionalization using reagents like 4-fluorophenyl sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (12 hours, 23°C), achieving ~73% yield after column chromatography (20:80 ethyl acetate:hexane) .
| Reaction Step | Reagents/Conditions | Yield | Purification |
|---|---|---|---|
| Thiophene-piperazine coupling | Methanol, HCl, 4h, 23°C | 91% | Methanol recrystallization |
| Sulfonylation | DCM, TEA, 4-fluorophenyl sulfonyl chloride, 12h, 23°C | 73% | Column chromatography |
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substitution patterns and piperazine-thiophene connectivity (e.g., δ 7.2–7.8 ppm for thiophene protons) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] calculated for CHNOS: 321.04) .
- LC/MS Purity Analysis: Retention times (e.g., 5.10 min for analogous compounds) and ≥95% purity thresholds ensure batch consistency .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of structurally similar piperazine-thiophene derivatives?
Methodological Answer: Discrepancies often arise from:
- Purity Variations: Compounds with <95% purity (e.g., 97.39% vs. 100% in LC/MS) may show altered bioactivity .
- Substituent Effects: Electron-withdrawing groups (e.g., -CN) on the piperazine ring increase polarity, affecting solubility and receptor binding .
- Analytical Validation: Cross-validate results using orthogonal methods (e.g., NMR + HRMS) to rule out structural misassignments .
Q. What strategies are effective in optimizing synthetic yield while minimizing by-product formation?
Methodological Answer:
- Stoichiometric Control: Use 1.2 equivalents of sulfonyl chloride to limit unreacted starting material .
- Temperature Modulation: Prolonged reaction times (12–24 hours) at 23°C improve conversion without thermal degradation .
- Purification: Gradient column chromatography (e.g., 20–50% ethyl acetate in hexane) separates by-products like unreacted thiophene precursors .
Q. How does the introduction of substituents on the piperazine or thiophene moieties influence physicochemical properties?
Methodological Answer: Substituent effects are quantified via:
- Retention Time Shifts: Hydrophobic groups (e.g., naphthyl) increase LC/MS retention (e.g., 4.84 min vs. 3.04 min for polar derivatives) .
- Melting Point Trends: Crystalline derivatives with halogen substituents (e.g., -Cl) show higher melting points (>250°C) due to lattice stability .
| Substituent | Retention Time (min) | Purity | Impact |
|---|---|---|---|
| 4-Chlorophenoxy | 5.10 | 100% | Increased hydrophobicity |
| 2-Cyanophenyl | 4.65 | 97.53% | Enhanced polarity |
Q. What methodologies are recommended for elucidating the mechanism of action in biological systems?
Methodological Answer:
- In Vivo Pharmacological Models: Administer derivatives intravenously (e.g., 1–5 mg/kg in saline) to assess effects on receptor targets (e.g., α1-adrenolytic activity) .
- Kinetic Studies: Monitor metabolic stability using liver microsomes and HPLC to identify active metabolites .
Q. How should researchers approach the identification of synthetic by-products or degradation products?
Methodological Answer:
- Reference Standards: Use USP-certified impurities (e.g., bromo- or chloro-substituted analogs) for HPLC calibration .
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light, or acidic/basic conditions, then analyze via LC-MS to identify degradation pathways .
| Impurity Type | Example Structure | Reference Standard |
|---|---|---|
| Sulfonamide by-product | 4-((4-fluorophenyl)sulfonyl)piperazine | USP Ziprasidone Related Compound B |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
